molecular formula C13H16ClNO2Si B8391411 Methyl 4-amino-2-chloro-5-((trimethylsilyl)ethynyl)benzoate

Methyl 4-amino-2-chloro-5-((trimethylsilyl)ethynyl)benzoate

Cat. No. B8391411
M. Wt: 281.81 g/mol
InChI Key: DDPAKHYTILKKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748417B2

Procedure details

A mixture of compound 22m (150 mg, 0.532 mmol) and CuI (60 mg, 0.32 mmol) in DMF (1.5 mL) was heated at 110° C. for 5 h and them cooled to room temperature. The reaction was quenched with water and extracted with EtOAc. The organic layer was concentrated and purified by flash column chromatography (silica gel, 15% EtOAc/hexanes) to give compound 22n.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([C:12]#[C:13][Si](C)(C)C)=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([Cl:18])[CH:3]=1>CN(C=O)C.[Cu]I>[Cl:18][C:4]1[CH:3]=[C:2]2[C:11]([CH:12]=[CH:13][NH:1]2)=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
NC1=CC(=C(C(=O)OC)C=C1C#C[Si](C)(C)C)Cl
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
60 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
them cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (silica gel, 15% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2C=CNC2=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.